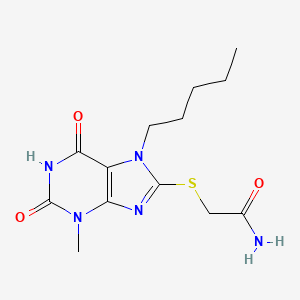
2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by a purine base with a pentyl group and a sulfanylacetamide moiety, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like urea and cyanoacetic acid.
Introduction of the Pentyl Group: The pentyl group is introduced via alkylation reactions using pentyl halides under basic conditions.
Attachment of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfanylacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Thiol derivatives, acetamide derivatives, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
科学研究应用
2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(3-Methyl-2,6-dioxo-7-phenylpurin-8-yl)sulfanylacetamide
- 2-(3-Methyl-2,6-dioxo-7-benzylpurin-8-yl)sulfanylacetamide
- 2-(3-Methyl-2,6-dioxo-7-ethylpurin-8-yl)sulfanylacetamide
Uniqueness
2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is unique due to its specific pentyl group, which may confer distinct chemical and biological properties compared to its analogs
生物活性
The compound 2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a derivative of purine with potential therapeutic applications. This article focuses on its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N4O4S. The structure features a thioacetamide group attached to a tetrahydropurine moiety, which is known for its biological significance. The presence of the 2,6-dioxo groups suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Research indicates that purine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study conducted on a related compound demonstrated that it inhibited the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in vitro.
Antimicrobial Activity
The compound's thioacetamide group may contribute to its antimicrobial properties. Research has shown that thioamide derivatives possess activity against a variety of pathogens.
Example Findings:
- In vitro Studies: Several derivatives have been tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the thioacetamide structure enhance antibacterial activity.
- Mechanism: The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
The biological activity of this compound may also involve inhibition of specific enzymes. For example, purine derivatives often act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
Research Insight:
Inhibitory assays have demonstrated that compounds structurally similar to This compound can effectively inhibit DHFR activity in a dose-dependent manner.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-3-4-5-6-18-9-10(15-13(18)22-7-8(14)19)17(2)12(21)16-11(9)20/h3-7H2,1-2H3,(H2,14,19)(H,16,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIUIUVGJRXOEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














